

Fmoc- β -Homoalanine(styryl)-OH: A Technical Overview for Advanced Research

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Compound of Interest

Compound Name: *Fmoc-beta-hoala(styryl)-oh*

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For Researchers, Scientists, and Drug Development Professionals

Fmoc- β -Homoalanine(styryl)-OH, chemically known as (S)-3-(Fmoc-amino)-6-phenyl-5-hexenoic acid, is a specialized amino acid derivative crucial for the synthesis of modified peptides.^[1] Its unique structure, incorporating a styryl group, offers novel possibilities for designing peptides with tailored properties for research and therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, applications, and the general experimental context of its use.

Core Chemical and Physical Data

The quantitative properties of Fmoc- β -Homoalanine(styryl)-OH and its precursor, Fmoc-L- β -homoalanine, are summarized below for comparative analysis.

Property	Fmoc-styryl-L-beta-homoalanine	Fmoc-L-β-homoalanine
Synonyms	N-Fmoc-4-styryl-L-beta-homoalanine, (S)-3-(Fmoc-amino)-6-phenyl-5-hexenoic acid	(S)-3-(Fmoc-amino)butyric acid, Fmoc-L-β-homoalanine
Molecular Formula	C27H25NO4[2]	C19H19NO4[3][4]
Molecular Weight	427.5 g/mol [5][2]	325.36 g/mol [3]
CAS Number	270596-45-7[5][2]	193954-26-6[3][4]
Purity	≥98%[5]	≥98.0% (HPLC)[3]
Appearance	White to Off-White Solid	White powder[6]
Storage Temperature	2-8°C[3][6]	2-8°C[3][6]

Role in Peptide Synthesis

Fmoc-β-Homoalanine(styryl)-OH serves as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the amine is key to this process, as it is stable under acidic conditions but can be readily removed by a mild base, typically piperidine, allowing for the stepwise addition of amino acids to a growing peptide chain.[7][8]

The incorporation of a β-homoamino acid structure, like that in Fmoc-β-Homoalanine(styryl)-OH, can enhance the stability of the resulting peptide against enzymatic degradation.[9] The styryl group introduces a bulky, hydrophobic, and aromatic moiety, which can be exploited to study protein-protein interactions, develop enzyme inhibitors, or create peptides with specific conformational constraints.

Experimental Methodologies

While a specific, detailed synthesis protocol for Fmoc-β-Homoalanine(styryl)-OH is not readily available in the searched literature, a general and efficient method for the synthesis of Fmoc-β-homoamino acids is the ultrasound-promoted Wolff rearrangement.[3]

General Synthesis of Fmoc- β -Homoamino Acids via Wolff Rearrangement

This method involves the following key steps:[3]

- **Activation:** The starting Fmoc-protected α -amino acid is activated as a mixed anhydride.
- **Diazoketone Formation:** The activated amino acid reacts with diazomethane to form the corresponding α -diazoketone.
- **Wolff Rearrangement:** The α -diazoketone is subjected to sonication in the presence of silver benzoate (as a catalyst) and a nucleophile (e.g., water). This promotes the rearrangement to the β -amino acid derivative.

This process is noted for its mild conditions, which are compatible with the base-sensitive Fmoc group, and generally proceeds with minimal racemization.[3]

General Workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Amino Acids

The workflow for incorporating an amino acid like Fmoc- β -Homoalanine(styryl)-OH into a peptide chain via Fmoc-based SPPS is a cyclical process.[7][8]

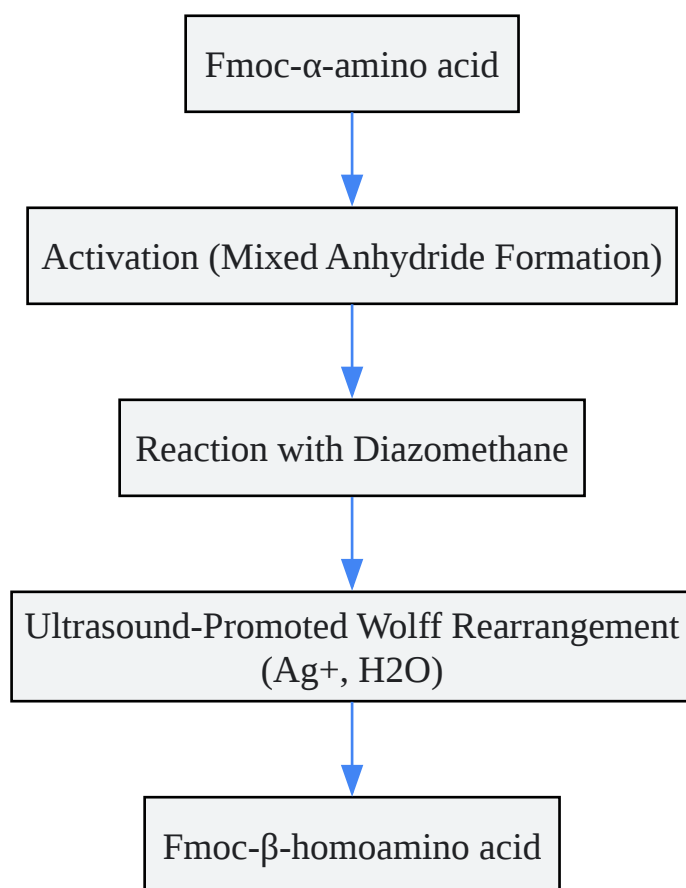
- **Deprotection:** The Fmoc group of the resin-bound amino acid is removed using a mild base (e.g., piperidine).
- **Washing:** The resin is washed to remove the deprotection reagent and the cleaved Fmoc group.
- **Coupling:** The next Fmoc-protected amino acid (in this case, Fmoc- β -Homoalanine(styryl)-OH) is activated and coupled to the free amine of the resin-bound peptide.
- **Washing:** The resin is washed to remove any unreacted reagents.
- **Repeat:** This cycle is repeated to elongate the peptide chain.

- **Cleavage and Deprotection:** Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed, typically with a strong acid like trifluoroacetic acid (TFA).

Visualizing the Processes

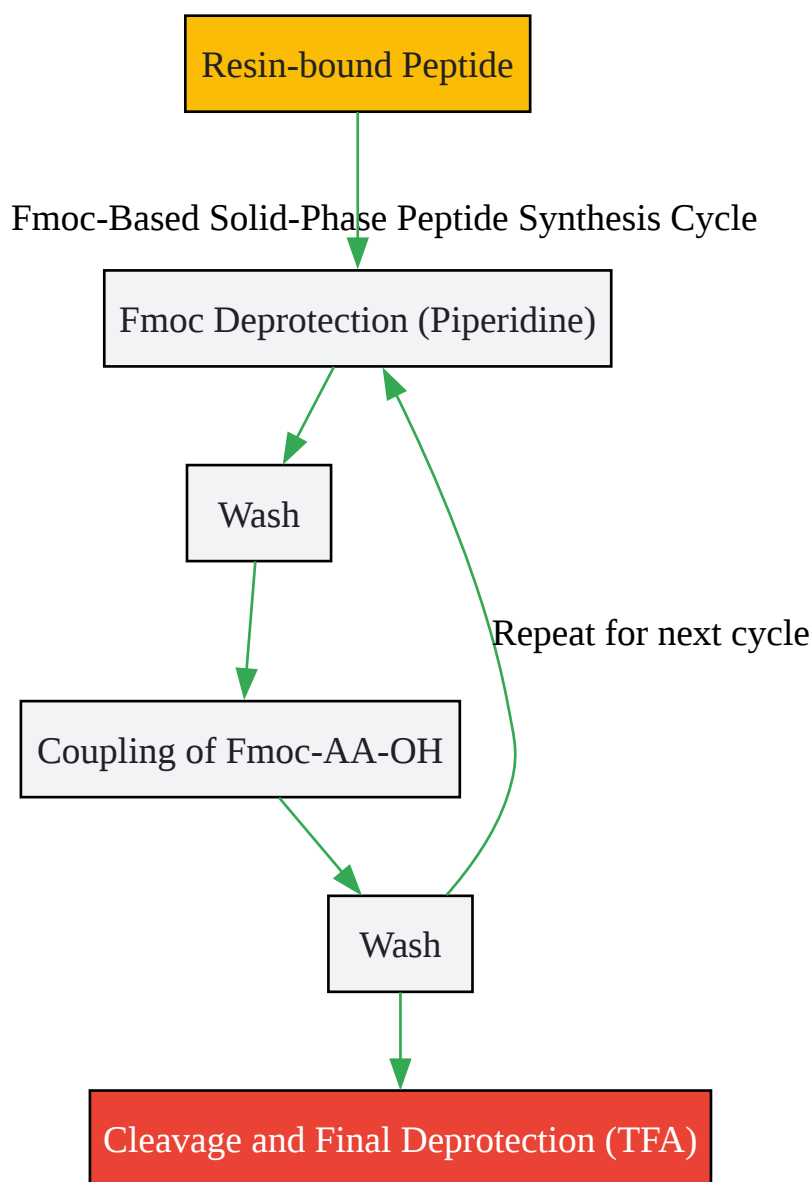
To better illustrate these experimental workflows, the following diagrams are provided.

General Synthesis of Fmoc- β -Homoamino Acids



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General synthesis of Fmoc- β -homoamino acids.



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Workflow for Fmoc solid-phase peptide synthesis.

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References

- 1. peptide.com [peptide.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Synthesis of Fmoc- β -Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement [organic-chemistry.org]
- 4. peptide.com [peptide.com]
- 5. nbinno.com [nbinno.com]
- 6. chimia.ch [chimia.ch]
- 7. Advances in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fmoc Solid-Phase Peptide Synthesis and Common Fmoc-Protected Amino Acids peptide-solutions | automated-synthesizers [peptidescientific.com]
- 9. chemimpex.com [chemimpex.com]
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